molecular formula C48H91N5O15P2 B13151051 diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate

diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate

Cat. No.: B13151051
M. Wt: 1040.2 g/mol
InChI Key: MXEBDIPEYKJLNA-MDPLQBIBSA-N
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Description

Diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate is a complex organic compound with significant applications in various fields. This compound features a unique structure that includes a pyrimidine ring, a dihydroxyoxolane moiety, and long-chain fatty acid esters, making it a subject of interest in both academic and industrial research.

Preparation Methods

The synthesis of diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate involves multiple steps, including the formation of the pyrimidine ring, the attachment of the dihydroxyoxolane moiety, and the esterification with octadec-9-enoic acid. The reaction conditions typically require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in specialized coatings and adhesives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The long-chain fatty acid esters may integrate into cell membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate stands out due to its unique combination of a pyrimidine ring and long-chain fatty acid esters. Similar compounds include:

    Nucleoside analogs: Such as zidovudine, which also contains a pyrimidine ring but lacks the long-chain fatty acid esters.

    Phospholipids: Such as phosphatidylcholine, which contains long-chain fatty acids but lacks the pyrimidine ring.

This compound’s distinct structure allows it to interact with a broader range of molecular targets, making it a versatile tool in scientific research.

Properties

Molecular Formula

C48H91N5O15P2

Molecular Weight

1040.2 g/mol

IUPAC Name

diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate

InChI

InChI=1S/C48H85N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)61-37-40(64-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-62-68(60,66-67(57,58)59)63-39-41-45(54)46(55)47(65-41)51-36-35-42(49)50-48(51)56;;/h17-20,35-36,40-41,45-47,54-55H,3-16,21-34,37-39H2,1-2H3,(H2,49,50,56)(H2,57,58,59);2*1H3/b19-17-,20-18-;;/t40-,41-,45-,46-,47-,68?;;/m1../s1

InChI Key

MXEBDIPEYKJLNA-MDPLQBIBSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[NH4+].[NH4+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[NH4+].[NH4+]

Origin of Product

United States

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